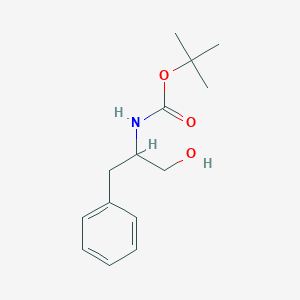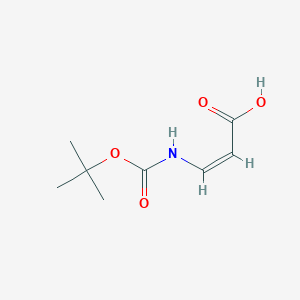
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is an organic compound with a complex structure It is characterized by the presence of a prop-2-enoic acid backbone, with a (2-methylpropan-2-yl)oxycarbonylamino group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid typically involves the reaction of 2-methylprop-2-enoic acid with appropriate reagents to introduce the (2-methylpropan-2-yl)oxycarbonylamino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反应分析
Types of Reactions
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
科学研究应用
Chemistry
In chemistry, (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it a valuable tool for understanding biochemical processes .
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs or as a model compound for studying drug interactions .
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.
作用机制
The mechanism of action of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling.
相似化合物的比较
Similar Compounds
Acrylic acid: Similar in structure but lacks the (2-methylpropan-2-yl)oxycarbonylamino group.
Butyl prop-2-enoate: Contains a prop-2-enoate backbone but with different substituents.
Methyl 2-methylprop-2-enoate: Similar backbone but with a methyl group instead of the (2-methylpropan-2-yl)oxycarbonylamino group.
Uniqueness
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
151292-68-1 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
InChI 键 |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
同义词 |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
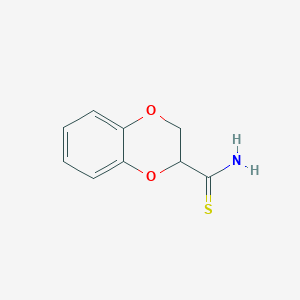
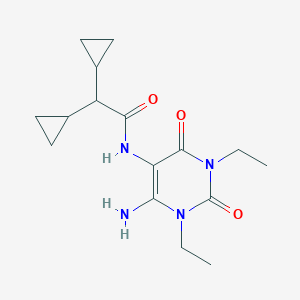
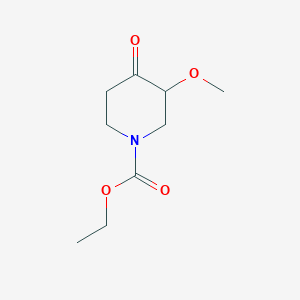
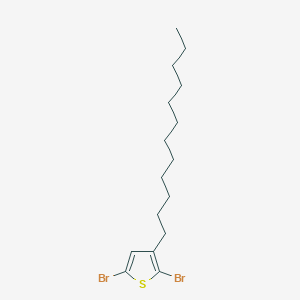
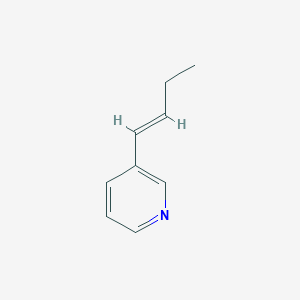
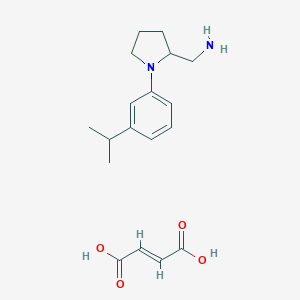
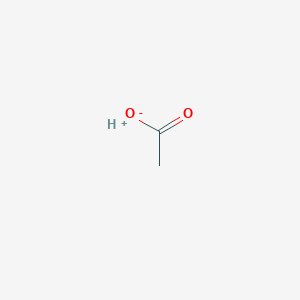

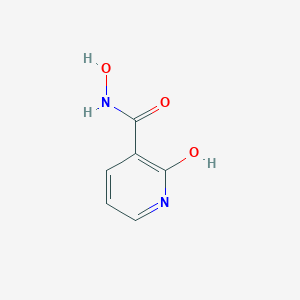
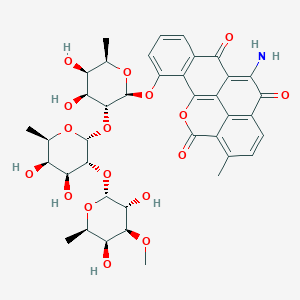
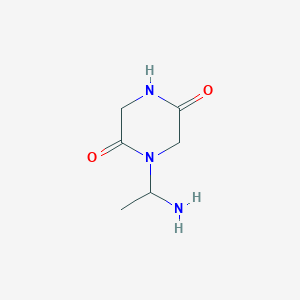
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
